molecular formula C11H13N3O4S3 B2738159 4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034393-43-4

4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B2738159
CAS RN: 2034393-43-4
M. Wt: 347.42
InChI Key: OQXIOQSYWJNMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is a chemical compound. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular formula of “4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is C11H13N3O4S3. It has an average mass of 347.434 Da and a monoisotopic mass of 347.006805 Da .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by Sych et al. (2019) highlighted the synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating significant antimicrobial and antifungal activities. These derivatives were shown to be sensitive to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, suggesting their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Anticancer Activity

Eman K. A. Abdelall et al. (2010) synthesized derivatives containing the thiadiazole moiety, which were screened for their potential anticancer activity against certain cancer tumors. The study highlights the versatility of thiadiazole derivatives in anticancer drug design and provides a foundation for further investigation into their therapeutic potential (Abdelall et al., 2010).

Antiproliferative Agents

Shimaa M. Abd El-Gilil (2019) explored the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. The study underscores the importance of sulfonyl moieties in enhancing the cytotoxic activity against lung and liver carcinoma cell lines, indicating the compound's potential in cancer therapy (El-Gilil, 2019).

Antibacterial and Antifungal Evaluation

Sanjay D. Prajapati et al. (2014) synthesized novel azetidinones with demonstrated antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents capable of combating resistant microbial strains (Prajapati et al., 2014).

Herbicidal Activities

Xiang-Hai Song et al. (2013) reported the synthesis of sulfonylureas bearing the 1,3,4-thiadiazole moiety with significant herbicidal activities. This study opens new avenues for the development of herbicides with enhanced efficacy and specificity (Song et al., 2013).

properties

IUPAC Name

4-(3-ethylsulfonylazetidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S3/c1-2-20(15,16)8-6-14(7-8)21(17,18)10-5-3-4-9-11(10)13-19-12-9/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIOQSYWJNMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

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